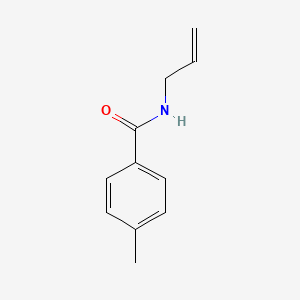

N-Allyl-4-methylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-N-prop-2-enylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-3-8-12-11(13)10-6-4-9(2)5-7-10/h3-7H,1,8H2,2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKPIOFCIOMRALO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NCC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80364551 | |

| Record name | Benzamide, 4-methyl-N-2-propenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80364551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88229-22-5 | |

| Record name | 4-Methyl-N-2-propen-1-ylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88229-22-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide, 4-methyl-N-2-propenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80364551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Allyl 4 Methylbenzamide and Its Advanced Precursors

Direct Amidation Strategies for N-Allyl-4-methylbenzamide Synthesis

Direct amidation methods represent the most straightforward approaches to forming the amide bond in this compound. These strategies typically involve the reaction of an amine with a carboxylic acid derivative.

Formation from 4-Methylbenzamide (B193301) and Allylamine (B125299)

One of the direct methods for synthesizing this compound is through the transamidation reaction between 4-methylbenzamide and allylamine. This reaction involves the exchange of the amine component of the amide. Research has shown that this conversion can be achieved, with one study reporting a 68% conversion to this compound. This method, while direct, may require specific catalysts or conditions to drive the equilibrium towards the desired product.

A more common and generally higher-yielding approach is the acylation of allylamine with a reactive derivative of 4-methylbenzoic acid, such as 4-methylbenzoyl chloride. This reaction, a classic example of the Schotten-Baumann reaction, is widely used for the preparation of amides. sioc-journal.cntandfonline.com The reaction is typically carried out in a two-phase system consisting of an organic solvent (like dichloromethane (B109758) or diethyl ether) and an aqueous base. sioc-journal.cntandfonline.com The base neutralizes the hydrochloric acid generated during the reaction, driving the formation of the amide. dntb.gov.ua

| Reactants | Reagents/Conditions | Product | Yield |

| 4-Methylbenzoyl chloride, Allylamine | Aqueous NaOH, organic solvent | This compound | High |

| 4-Methylbenzamide, Allylamine | Catalytic conditions | This compound | 68% (conversion) |

Development of Modified and Improved Synthetic Protocols for this compound

To enhance the efficiency, atom economy, and scope of this compound synthesis, several modified and improved protocols have been developed. These include catalytic systems and one-pot procedures.

Catalytic direct amidation of carboxylic acids and amines is a more environmentally friendly approach that avoids the use of stoichiometric activating agents. acs.org Various catalysts, including those based on boron and zirconium, have been shown to be effective for direct amide bond formation. chemicalbook.comcore.ac.uk For instance, zirconium(IV) chloride has been used to catalyze the amidation of carboxylic acids with amines. chemicalbook.com Iron-catalyzed direct acylation of amines with carboxylic acids under oxygenated conditions has also been reported as a highly efficient and scalable method. rsc.org While not always demonstrated specifically for this compound, these general methods are applicable.

Furthermore, advanced synthetic protocols have been developed that use N-allylbenzamide derivatives as starting materials for more complex structures. For example, an oxidative reaction of N-allylbenzamide derivatives can lead to the formation of 4-alkyl-substituted dihydroisoquinolin-1(2H)-ones through a cascade of alkylation and intramolecular cyclization. beilstein-journals.orgbeilstein-journals.org Another modified protocol involves the electrochemical synthesis of oxazolines from N-allylamides, where this compound has been used as a substrate to yield the corresponding oxazoline (B21484) derivative. clockss.org

| Protocol | Starting Material | Key Transformation | Product Type |

| Catalytic Amidation | p-Toluic acid, Allylamine | Direct amide formation with catalyst | This compound |

| Oxidative Cyclization | This compound | Electrochemical oxidation | Substituted oxazoline |

| Cascade Alkylarylation | Substituted N-allylbenzamides | Radical alkylation and cyclization | Dihydroisoquinolin-1(2H)-ones |

Synthesis of Key Precursors for this compound Functionalization

The functionalization of this compound to create more complex molecules relies on the availability of suitably substituted precursors. The synthesis of these key precursors, primarily derivatives of 4-methylbenzoic acid, is a critical aspect of extending the synthetic utility of the parent compound.

The most crucial precursor is 4-methylbenzoyl chloride. It is typically synthesized from p-toluic acid by reaction with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. chemicalbook.comnsf.gov The reaction with thionyl chloride is often performed at reflux, sometimes with a catalytic amount of N,N-dimethylformamide (DMF). A continuous production process for p-methylbenzoyl chloride from p-toluic acid and thionyl chloride using a phase-transfer catalyst has also been developed. google.com

p-Toluic acid itself can be prepared by the oxidation of p-xylene. researchgate.net For further functionalization, substituted derivatives of p-toluic acid are required. For instance, 3,5-dichloro-4-methylbenzoic acid can be synthesized from p-toluic acid via esterification, radical chlorination, and subsequent hydrolysis and re-chlorination. This chlorinated derivative can then be converted to the corresponding acid chloride.

The synthesis of precursors for the functionalization of the allyl group has also been explored. For example, N-allyl-N-benzyl-4-methylbenzenesulfonamide has been synthesized in a two-step process involving the reaction of 4-methylbenzenesulfonyl chloride with allylamine, followed by benzylation. nsf.govresearchgate.net This demonstrates a route to N-functionalized derivatives.

| Precursor | Starting Material(s) | Key Reagents/Conditions |

| 4-Methylbenzoyl chloride | p-Toluic acid | Thionyl chloride (SOCl₂) or Oxalyl chloride |

| p-Toluic acid | p-Xylene | Oxidation |

| 3,5-Dichloro-4-methylbenzoyl chloride | p-Toluic acid | SOCl₂, Cl₂/UV light |

| N-Allyl-N-benzyl-4-methylbenzenesulfonamide | 4-Methylbenzenesulfonyl chloride, Allylamine, Benzyl bromide | Base |

Chemical Transformations and Reactivity Profiles of N Allyl 4 Methylbenzamide

Cyclization Reactions of N-Allyl-4-methylbenzamide

Cyclization reactions of this compound are a cornerstone of its chemical behavior, enabling the construction of complex molecular architectures from a relatively simple starting material. These reactions can be broadly categorized into electrophilic and radical-mediated pathways, each offering unique advantages in the synthesis of heterocyclic compounds.

Electrophilic Cyclization to Oxazoline (B21484) Derivatives

The nitrogen atom and the double bond in this compound can participate in intramolecular electrophilic cyclization reactions to form five-membered dihydrooxazole rings. This transformation is a powerful tool for creating the oxazoline scaffold, a common motif in biologically active compounds and chiral ligands.

Halocyclization is a classic method for the synthesis of halogenated heterocycles. Current time information in Bangalore, IN. In the case of N-allylamides like this compound, the reaction is initiated by an electrophilic halogen source that activates the alkene, which is then attacked by the amide oxygen atom. Current time information in Bangalore, IN.acs.org This process, proceeding through a haliranium ion intermediate, typically follows a 5-exo-tet cyclization pathway to yield 5-(halomethyl)-2-aryloxazolines. Current time information in Bangalore, IN.

A notable example involves the use of a potassium halide (KX) and Oxone system in a mixture of acetonitrile (B52724) and water. This method provides a green and efficient route to 5-halomethyl-2-oxazolines. For this compound, this reaction has been shown to be scalable, affording the desired 5-(iodomethyl)-2-(p-tolyl)-4,5-dihydrooxazole in high yield. rsc.org The resulting carbon-iodine bond is also a versatile handle for further synthetic transformations. rsc.org The reaction is believed to proceed through the in situ generation of a hypoiodous acid from the oxidation of KI by Oxone. rsc.org

Other systems, such as chloramine-T and iodine, have also been effectively used for the iodocyclization of N-allylbenzamides, leading to the corresponding iodomethylated oxazolines. acs.org The choice of halogenating agent and reaction conditions can be tuned to achieve the desired product. For instance, while potassium iodide is highly effective, potassium bromide and potassium chloride can also be used to generate the corresponding bromo- and chloro-oxazolines, albeit in lower yields for the latter. rsc.org

Table 1: Halocyclization of this compound to 5-(Halomethyl)-2-(p-tolyl)-4,5-dihydrooxazole

| Halogen Source | Oxidant/Promoter | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| KI | Oxone | CH₃CN/H₂O | 0 | 90.6 | rsc.org |

| KBr | Oxone | CH₃CN/H₂O | 25 | 81.3 | rsc.org |

| KCl | Oxone | CH₃CN/H₂O | 25 | 55.8 | rsc.org |

| I₂ | Chloramine-T | Acetonitrile | Room Temp. | 70 (for N-allylbenzamide) | acs.org |

A modern and sustainable approach to the synthesis of oxazolines from N-allylamides involves the use of hypervalent iodine reagents. acs.orgorganic-chemistry.org These reagents can be generated in situ from a catalytic amount of an iodoarene precursor using a terminal oxidant. chemrxiv.org An even more advanced and greener method utilizes electrochemistry to drive the iodine(I)/iodine(III) catalytic cycle, thus avoiding chemical oxidants altogether. acs.orgnsf.gov

This electrochemical approach has been successfully applied to the oxidative cyclization of N-allylamides. acs.org The reaction is typically carried out in an undivided cell, where the anodic oxidation of a catalytic amount of iodobenzene (B50100) in the presence of a suitable nucleophile and electrolyte generates the active hypervalent iodine(III) species. acs.orgacs.org This species then activates the alkene of the N-allylamide, triggering the intramolecular cyclization by the amide oxygen to form the oxazoline ring. acs.org This method has been shown to be applicable to a wide range of substrates with excellent functional group tolerance. acs.org For instance, the electrochemical fluorocyclization of N-allylcarboxamides has been achieved using an electrochemically generated hypervalent iodine mediator in the presence of Et₃N·5HF, yielding 5-fluoromethyl-2-oxazolines. acs.org

The proposed mechanism involves the initial anodic oxidation of iodobenzene to a hypervalent iodine(III) species. acs.org This is followed by ligand exchange with the nucleophile present in the medium. The resulting hypervalent iodine reagent then activates the double bond of the N-allylamide, leading to the formation of a cyclic intermediate which, upon reductive elimination of the iodoarene, affords the final oxazoline product. acs.org The iodoarene is then free to be re-oxidized at the anode, thus completing the catalytic cycle. acs.org

Halocyclization Reactions for Dihydrooxazole Formation.

Intramolecular Cyclization Cascades to Fused Heterocyclic Systems

Beyond the formation of simple five-membered rings, this compound can undergo more complex cyclization cascades, leading to the synthesis of fused heterocyclic systems such as dihydroisoquinolin-1(2H)-ones. These reactions often proceed through radical intermediates and allow for the construction of polycyclic frameworks in a single step.

The synthesis of 4-substituted 3,4-dihydroisoquinolin-1(2H)-ones from N-allylbenzamides can be achieved through a radical cascade reaction. jlu.edu.cnnih.gov This process typically involves the generation of a radical species that adds to the double bond of the N-allylamide, followed by an intramolecular cyclization of the resulting radical onto the aromatic ring. beilstein-journals.orgbeilstein-journals.org

One such method involves the visible-light-induced radical cyclization of N-allylbenzamides with sodium trifluoromethanesulfinate (CF₃SO₂Na) in water at room temperature. researchgate.netrsc.org This green and efficient protocol uses a photocatalyst to generate a trifluoromethyl radical (•CF₃) from CF₃SO₂Na. researchgate.netrsc.org The •CF₃ radical then adds to the alkene of the N-allylbenzamide, initiating a cascade that results in the formation of a 4-(trifluoromethyl)dihydroisoquinolin-1(2H)-one. researchgate.netrsc.org

Another approach utilizes the functionalization of unactivated C(sp³)–H bonds. beilstein-journals.orgbeilstein-journals.org In this metal-free method, a radical is generated from a simple alkane (e.g., cyclohexane) using an initiator like di-tert-butyl peroxide (DTBP). beilstein-journals.orgbeilstein-journals.org This alkyl radical adds to the N-allylbenzamide, and the subsequent intramolecular cyclization onto the para-tolyl ring yields a 4-alkyldihydroisoquinolin-1(2H)-one. beilstein-journals.orgbeilstein-journals.org It has been noted that a substituent on the double bond of the N-allylbenzamide can be crucial for the success of this reaction. beilstein-journals.org

Table 2: Radical Cyclization of N-Allylbenzamide Derivatives for Dihydroisoquinolin-1(2H)-one Synthesis

| Radical Precursor | Initiator/Catalyst | Solvent | Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| CF₃SO₂Na | Visible Light/Photocatalyst | H₂O | Room Temp. | 4-(Trifluoromethyl)dihydroisoquinolinone | researchgate.netrsc.org |

| Cyclohexane (B81311) | DTBP | Cyclohexane | 120 °C | 4-(Cyclohexyl)dihydroisoquinolinone | beilstein-journals.orgbeilstein-journals.org |

| Alcohols | DTBP | Alcohol | 130 °C | 4-(Hydroxyalkyl)dihydroisoquinolinone | uni-rostock.de |

| Ethers | CuI/DTBP | Ether | 120 °C | 4-(Ether-substituted)dihydroisoquinolinone | nih.gov |

Isomerization Reactions of this compound and Closely Related N-Allylamides

The isomerization of the allyl group in this compound and other N-allylamides to the corresponding enamide (N-propenylamide) is a synthetically valuable transformation. nih.govresearchgate.net Enamides are versatile building blocks in organic synthesis, serving as precursors for amino acids, and participating in various C-C and C-N bond-forming reactions. nih.gov This isomerization is typically catalyzed by transition metal complexes, with the choice of catalyst and ligands influencing the stereoselectivity (E/Z) of the resulting enamide. researchgate.netnih.gov

Ruthenium catalysts, such as CpRu(CH₃CN)₃PF₆, have been shown to be effective for the isomerization of N-allyl amides. nih.gov These reactions often exhibit high geometric selectivity, favoring the formation of the Z-enamide, which is typically the thermodynamically less stable isomer. nih.gov The mechanism is proposed to involve chelation of the amide to the ruthenium center, which controls the stereochemical outcome of the C-H activation and subsequent isomerization. nih.gov

Other transition metals like rhodium, cobalt, and nickel have also been employed for this transformation. jlu.edu.cnresearchgate.netnih.gov For instance, rhodium and ruthenium hydrides can induce the double bond migration in N-allylamides to form N-propenylamides. researchgate.net Nickel complexes, such as Ni(PPh₃)₂, have also been studied, with theoretical calculations suggesting a preference for a π-allyl mechanism. jlu.edu.cn A neutral Co(I)-Me pincer complex has been reported as a universal catalyst for the E-selective isomerization of a broad range of N-allylic substrates, including N-allylamides. nih.govchemrxiv.org

The ability to control the stereochemistry of the resulting enamide is a significant aspect of these isomerization reactions, as the E and Z isomers can exhibit different reactivity in subsequent transformations.

Transition-Metal Catalyzed Isomerization to Enamide Analogues

The isomerization of the allyl group in N-allylamides to form the corresponding N-(1-propenyl) enamides is a highly atom-economical transformation. nih.gov Enamides are important structural motifs in bioactive natural products and serve as versatile intermediates in organic synthesis. nih.govnih.gov Transition-metal catalysis is a key method for achieving this transformation with high efficiency and selectivity. acs.org

Recent studies have highlighted the efficacy of earth-abundant cobalt catalysts for the N-allylic isomerization. A neutral PCNHCP cobalt(I) pincer complex, specifically [(PCNHCP)CoCH₃] (Co-Me), has been identified as a particularly effective catalyst for the stereoselective isomerization of N-allylamides. nih.govacs.org The reaction proceeds readily at temperatures between 80-90 °C, converting various N-allylamides into their corresponding enamide analogues with high yields and excellent stereoselectivity, favoring the E-isomer. nih.govchemrxiv.org

The mechanism is understood to proceed via a π-allyl pathway. chemrxiv.org The reaction's efficiency is largely unaffected by the electronic properties of substituents on the benzamide (B126) ring, with both electron-donating and electron-withdrawing groups being well-tolerated. acs.org For instance, the isomerization of N-allyl-N-methylbenzamide derivatives demonstrates consistently high yields and E/Z selectivity across a range of para-substituents.

| Substrate (N-allyl-N-methyl-X-benzamide) | Catalyst | Temp (°C) | Yield (%) | E/Z Ratio | Reference |

|---|---|---|---|---|---|

| N-allyl-N-methylbenzamide | (PCNHCP)Co-Me | 80 | >99 | 17.0:1 | acs.org |

| N-allyl-4,N-dimethylbenzamide | (PCNHCP)Co-Me | 80 | >99 | 16.5:1 | acs.org |

| N-allyl-4-methoxy-N-methylbenzamide | (PCNHCP)Co-Me | 80 | >99 | 17.0:1 | acs.org |

| N-allyl-4-(trifluoromethyl)-N-methylbenzamide | (PCNHCP)Co-Me | 80 | >99 | 16.0:1 | acs.org |

| N-allyl-4-cyano-N-methylbenzamide | (PCNHCP)Co-Me | 80 | 98 | 17.2:1 | acs.org |

Nickel complexes have also been investigated for the isomerization of N-allylamides. Theoretical studies using density functional theory (DFT) on the Ni(PPh₃)₂-catalyzed isomerization of this compound to N-(prop-1-en-1-yl)-4-methylbenzamide have provided insight into the reaction mechanism and selectivity. jlu.edu.cn The calculations indicate that the reaction involves C-H bond activation, isomerization, and reductive elimination. jlu.edu.cn

The study compared two potential pathways for the isomerization step: a π-allyl mechanism and a σ-allyl mechanism. The results showed that the π-allyl mechanism is kinetically favored over the σ-allyl mechanism. jlu.edu.cn A key finding from the theoretical analysis is that the rate-determining energy barriers to generate the E and Z isomers of the product are very close (141.8 kJ/mol for E and 141.1 kJ/mol for Z). This small energy difference is consistent with experimental observations of poor stereoselectivity, yielding an E/Z mixture of approximately 56/44. jlu.edu.cn This contrasts sharply with the high E-selectivity seen in the cobalt-catalyzed systems. The study suggests that steric repulsion between substituents on the substrate and the phenyl groups of the phosphine (B1218219) ligand in the transition states is a key factor influencing the E/Z selectivity. jlu.edu.cn

| Substrate | Catalyst System | Key Finding | Predicted E/Z Ratio | Reference |

|---|---|---|---|---|

| This compound | Ni(PPh₃)₂ | DFT study shows the π-allyl mechanism is kinetically preferred over the σ-allyl mechanism. | 56:44 | jlu.edu.cn |

| N-Allylamides | Ni-H precatalyst | Isomerization to an enol ether intermediate is a key step in a deallylation protocol. | Not specified | organic-chemistry.org |

Cobalt-Catalyzed N-Allylic Isomerization Studies.

Other Selective Functionalization Reactions

The reduction of amides to amines is a fundamental transformation in organic chemistry. s3waas.gov.in However, achieving this reduction chemoselectively in the presence of other reducible functional groups, such as an alkene, presents a significant challenge. nsf.gov Traditional reducing agents like lithium aluminum hydride often lack selectivity. sci-hub.se

Recent research has demonstrated that catalytic systems utilizing pinacolborane (HBpin) as a mild hydride source can achieve the highly chemoselective deoxygenative reduction of N-allylamides. In these reactions, the amide carbonyl group is reduced to a methylene (B1212753) group, yielding the corresponding amine, while the allyl double bond remains intact.

For example, the catalyst Ca[N(SiMe₃)₂]₂(THF)₂ has been shown to efficiently reduce N-allyl-N-methylbenzamide to the corresponding amine without any contamination from intramolecular alkene hydroboration products, highlighting the system's excellent chemoselectivity. sci-hub.se Similarly, a lanthanide-based catalyst, Tris[N,N-bis(trimethylsilyl)amide]lanthanum (LaNTMS), also mediates the deoxygenative reduction of N-allyl-N-methylbenzamide with complete selectivity over hydroboration of the alkene moiety. nsf.gov These methods provide a powerful tool for synthesizing allylic amines from readily available amide precursors. nsf.gov

| Substrate | Catalyst | Reductant | Product | Key Outcome | Reference |

|---|---|---|---|---|---|

| N-Allyl-N-methylbenzamide | Ca[N(SiMe₃)₂]₂(THF)₂ | HBpin | N-Allyl-N-methyl-1-phenylmethanamine | Excellent chemoselectivity; no alkene reduction observed. | sci-hub.se |

| N-Allyl-N-methylbenzamide | La[N(SiMe₃)₂]₃ | HBpin | N-Allyl-N-methyl-1-phenylmethanamine | Completely selective for amide reduction over alkene hydroboration. | nsf.gov |

Mechanistic Investigations of N Allyl 4 Methylbenzamide Transformations

Elucidation of Electrophilic Cyclization Mechanisms

Electrophilic cyclization is a powerful strategy for constructing heterocyclic systems from linear precursors containing a nucleophile and a carbon-carbon multiple bond. longdom.org The reaction is initiated by the attack of an electrophile on the alkene of N-Allyl-4-methylbenzamide, generating a cationic intermediate that is subsequently trapped by the internal amide nucleophile. longdom.org

The formation of oxazolines from N-allylamides can proceed through an episulfonium ion intermediate. In one method, an electrophilic sulfur species, ArS(ArSSAr)⁺, is generated via the low-temperature electrochemical oxidation of diaryl disulfides (ArSSAr). clockss.org This reactive cation pool then interacts with the alkene moiety of this compound.

The proposed mechanism involves the electrophilic attack of ArS(ArSSAr)⁺ on the allyl group's double bond to form a three-membered cyclic episulfonium ion intermediate. clockss.org This intermediate is then subjected to an intramolecular nucleophilic attack by the amide's carbonyl oxygen. This 5-exo-trig cyclization results in the formation of the 2-oxazoline ring, yielding a 5-((arylthio)methyl)-2-(p-tolyl)-4,5-dihydrooxazole product. clockss.org The reaction of this compound specifically has been shown to produce the corresponding oxazoline (B21484) in a 64% yield under these conditions. clockss.org

Table 1: Synthesis of Oxazolines from Various N-Allylamides via Episulfonium Ion Intermediate Interactive table based on data from Miyamoto et al., 2018. clockss.org

| Entry | Substrate (N-Allylamide) | R Group | Yield (%) |

|---|---|---|---|

| 1 | This compound | 4-methylphenyl | 64 |

| 2 | N-Allyl-4-methoxybenzamide | 4-methoxyphenyl | 78 |

| 3 | N-Allyl-4-chlorobenzamide | 4-chlorophenyl | 88 |

| 4 | N-Allylcyclohexanecarboxamide | cyclohexyl | 86 |

| 5 | N-Allyloctanamide | heptyl | 73 |

| 6 | N-Allylcinnamamide | (E)-styryl | 72 |

Hypervalent iodine(III) reagents are effective and environmentally benign oxidants for mediating the cyclization of N-allylamides. beilstein-journals.orgacs.org The general mechanism commences with the activation of the alkene in the N-allylamide substrate by an iodine(III) species, which can be generated in situ from a catalytic amount of an iodoarene and a stoichiometric oxidant. acs.orgnih.gov For this compound, this activation leads to a π-complex intermediate. acs.org

Following activation, the amide oxygen acts as a nucleophile, attacking the activated double bond in an intramolecular fashion. acs.org This step, which is often the rate-limiting step, typically proceeds via a 5-exo-trig pathway to form the five-membered oxazoline ring. nih.govnsf.gov Finally, a reductive elimination step occurs, releasing the functionalized oxazoline product and regenerating the iodoarene catalyst, allowing it to re-enter the catalytic cycle. acs.org

The choice of iodoarene catalyst can influence the reaction's efficiency. Studies on related N-bishomoallylamides have shown that electron-rich iodoarenes can enhance yields. For instance, using iodo-2,4-dimethoxybenzene as the catalyst resulted in the highest yield for the cyclization product. beilstein-journals.org While N-allylamides consistently yield five-membered oxazolines through O-cyclization, it is noteworthy that for substrates with longer tethers between the amide and alkene, a mechanistic switch to N-cyclization can occur to form five-membered pyrrolidine (B122466) rings instead of unfavored seven-membered rings. beilstein-journals.org

Table 2: Effect of Iodoarene Catalyst on a Hypervalent Iodine-Mediated Cyclization Interactive table based on data from Moran et al., 2020. beilstein-journals.org

| Entry | Iodoarene Catalyst | Yield (%) |

|---|---|---|

| 1 | Iodobenzene (B50100) | 30 |

| 2 | 4-Iodotoluene | 36 |

| 3 | 1-Iodonaphthalene | 49 |

| 4 | Iodo-2,4-dimethoxybenzene | 68 |

| 5 | 2-Iodo-1,3,5-trimethoxybenzene | 45 |

Role of Episulfonium Ion Intermediates in Oxazoline Formation.

Understanding Transition-Metal Catalyzed Isomerization Mechanisms

The isomerization of this compound to the corresponding N-(prop-1-en-1-yl)-4-methylbenzamide is a key atom-economic transformation. nih.gov This reaction is often catalyzed by transition metals, and understanding the underlying mechanism is crucial for controlling the geometric selectivity (E/Z) of the resulting enamide product. jlu.edu.cn

Density Functional Theory (DFT) studies on the isomerization of N-allylamides catalyzed by a Ni(PPh₃)₂ complex have provided detailed insights into the competing reaction pathways. jlu.edu.cn The catalytic cycle is initiated by the oxidative addition of an allylic C-H bond to the Ni(0) center, forming a Ni(II)-hydrido-π-allyl intermediate. jlu.edu.cn From this key intermediate, the isomerization can proceed via two primary mechanisms: the π-allyl pathway or the σ-allyl pathway. jlu.edu.cnresearchgate.net

π-Allyl Mechanism: This pathway involves the rotation of the C-C single bond within the π-allyl ligand, followed by reductive elimination from a different carbon of the allyl system to form the isomerized product. jlu.edu.cn

σ-Allyl Mechanism: This pathway involves the transformation of the π-allyl complex into a σ-allyl intermediate. jlu.edu.cn This is followed by the re-insertion of the metal hydride into the double bond at a different position, leading to the isomerized product upon reductive elimination. jlu.edu.cn

Theoretical calculations show that for the Ni(PPh₃)₂-catalyzed isomerization of N-allylamides, the π-allyl mechanism is kinetically preferred over the σ-allyl mechanism. jlu.edu.cn The calculated rate-determining energy barrier to generate the E-isomer is 141.8 kJ/mol, which is very close to the 141.1 kJ/mol barrier for the Z-isomer, consistent with experimental observations of nearly equal E/Z mixtures. jlu.edu.cn

The catalytic activity in transition-metal-catalyzed isomerizations is heavily influenced by the ligands coordinated to the metal center and the cycling between different oxidation states. jlu.edu.cnnih.gov In the Ni-catalyzed isomerization of this compound, the metal cycles between Ni(0) and Ni(II) states. jlu.edu.cn The process begins with the Ni(0) complex undergoing oxidative addition of an allylic C-H bond to form a Ni(II) intermediate, and concludes with reductive elimination of a C-H bond to release the enamide product and regenerate the Ni(0) catalyst. jlu.edu.cn

The phosphine (B1218219) ligand plays a critical role. DFT studies indicate that the Ni(PPh₃)₂ species is more active than a mono-ligated Ni(PPh₃) complex. jlu.edu.cn The nature of the metal itself is also paramount. While the Ni(PPh₃)₂ complex is an effective catalyst, the analogous Pd(PPh₃)₄ catalyst shows no reactivity under similar conditions. jlu.edu.cn This difference in reactivity is attributed to the stronger d-π* back-donation from the nickel center to the π* anti-bonding orbital of the allyl anion compared to palladium, which facilitates the key C-H activation step. jlu.edu.cn

Detailed Analysis of π-Allyl and σ-Allyl Pathways.

Radical Reaction Mechanism Elucidation in Cascade Processes

Radical cascade reactions provide an efficient method for constructing complex molecules like dihydroisoquinolin-1(2H)-ones from N-allylbenzamides in a single operation. beilstein-journals.org These reactions involve the generation of a radical species that initiates a sequence of intramolecular events. libretexts.org A metal-free cascade functionalization of N-allylbenzamides with unactivated C(sp³)–H bonds from cycloalkanes serves as a clear example of this process. beilstein-journals.org

A plausible mechanism for this transformation is as follows beilstein-journals.org:

Initiation: The reaction is initiated by the homolytic cleavage of an initiator, such as di-tert-butyl peroxide (DTBP), upon heating. This generates a reactive tert-butoxy (B1229062) radical (A).

Hydrogen Abstraction: The tert-butoxy radical abstracts a hydrogen atom from a cycloalkane (e.g., cyclohexane), producing an alkyl radical (B).

Radical Addition: This alkyl radical adds to the carbon-carbon double bond of the N-allylbenzamide substrate, forming a new radical intermediate (C).

Intramolecular Cyclization: Intermediate (C) undergoes a 6-endo-trig intramolecular cyclization. The radical attacks the aromatic ring of the benzamide (B126) moiety to form a new C-C bond and a cyclohexyl-substituted radical intermediate (D).

Rearomatization: The final product (5aa) is formed through hydrogen atom abstraction or oxidation, which rearomatizes the system. This step also regenerates a radical species that can continue the propagation cycle. beilstein-journals.org

This cascade process, involving C(sp³)–H bond cleavage, alkylation, and intramolecular cyclization, demonstrates the utility of radical mechanisms in building complex heterocyclic scaffolds from this compound and its derivatives. beilstein-journals.orgbeilstein-journals.org

Table 3: Radical Cascade Cyclization of Substituted N-Allylbenzamides with Cyclohexane (B81311) Interactive table based on data from Li et al., 2016. beilstein-journals.org

| Entry | Substituent on Benzamide Ring | Product | Yield (%) |

|---|---|---|---|

| 1 | 4-Methyl (this compound) | 4-(cyclohexylmethyl)-7-methyl-3,4-dihydroisoquinolin-1(2H)-one | 60 |

| 2 | 4-Methoxy | 4-(cyclohexylmethyl)-7-methoxy-3,4-dihydroisoquinolin-1(2H)-one | 65 |

| 3 | 4-Fluoro | 7-fluoro-4-(cyclohexylmethyl)-3,4-dihydroisoquinolin-1(2H)-one | 58 |

| 4 | 4-Chloro | 7-chloro-4-(cyclohexylmethyl)-3,4-dihydroisoquinolin-1(2H)-one | 55 |

| 5 | 4-Bromo | 7-bromo-4-(cyclohexylmethyl)-3,4-dihydroisoquinolin-1(2H)-one | 52 |

| 6 | 3-Methyl | 4-(cyclohexylmethyl)-6-methyl-3,4-dihydroisoquinolin-1(2H)-one | 56 |

| 7 | 2-Methyl | 4-(cyclohexylmethyl)-5-methyl-3,4-dihydroisoquinolin-1(2H)-one | 31 |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| N-Allyl-4-methoxybenzamide |

| N-Allyl-4-chlorobenzamide |

| N-Allylcyclohexanecarboxamide |

| N-Allyloctanamide |

| N-Allylcinnamamide |

| 5-((arylthio)methyl)-2-(p-tolyl)-4,5-dihydrooxazole |

| Iodobenzene |

| 4-Iodotoluene |

| 1-Iodonaphthalene |

| Iodo-2,4-dimethoxybenzene |

| 2-Iodo-1,3,5-trimethoxybenzene |

| Pyrrolidine |

| Oxazoline |

| N-(prop-1-en-1-yl)-4-methylbenzamide |

| Di-tert-butyl peroxide (DTBP) |

| Cyclohexane |

| Dihydroisoquinolin-1(2H)-one |

| 4-(cyclohexylmethyl)-7-methyl-3,4-dihydroisoquinolin-1(2H)-one |

| 4-(cyclohexylmethyl)-7-methoxy-3,4-dihydroisoquinolin-1(2H)-one |

| 7-fluoro-4-(cyclohexylmethyl)-3,4-dihydroisoquinolin-1(2H)-one |

| 7-chloro-4-(cyclohexylmethyl)-3,4-dihydroisoquinolin-1(2H)-one |

| 7-bromo-4-(cyclohexylmethyl)-3,4-dihydroisoquinolin-1(2H)-one |

| 4-(cyclohexylmethyl)-6-methyl-3,4-dihydroisoquinolin-1(2H)-one |

| 4-(cyclohexylmethyl)-5-methyl-3,4-dihydroisoquinolin-1(2H)-one |

| Triphenylphosphine (PPh₃) |

Initiation, Propagation, and Termination Steps in Radical Cycloadditions

Radical chain reactions, including cycloadditions of this compound, proceed through three distinct phases: initiation, propagation, and termination. scispace.com The specific reagents and conditions dictate the nature of the radical species involved and the progression of the reaction.

Initiation: The initiation phase is the initial step where a radical species is generated from a non-radical precursor. scispace.com This often requires an external energy source, such as heat or light, or a chemical initiator. For N-allylamides, various methods can be employed to initiate radical formation.

Atom Transfer Radical Cyclization (ATRC): In this method, a transition metal complex, commonly a copper(I) species, abstracts a halogen atom from a precursor to generate a carbon-centered radical. For instance, the cyclization of N-allyl-trichloroacetamides can be initiated by a CuCl/ligand system. scispace.com Although not directly involving this compound, this illustrates a common initiation strategy where a related substrate is functionalized to include a radical precursor group. The process begins with the reversible interaction between the substrate and the metal catalyst, leading to the formation of the initial radical. preprints.org

Photochemical and Electrochemical Initiation: Modern synthetic methods increasingly utilize light or electricity to initiate radical reactions under mild conditions. nih.govorganic-chemistry.org In electrochemical cyclizations, anodic oxidation of a species like sodium trifluoromethanesulfinate (CF₃SO₂Na) can generate a trifluoromethyl radical (•CF₃). nih.govrsc.org This radical then adds to the alkene of an N-allylamide to start the cyclization cascade. nih.govrsc.org Similarly, photoinduced reactions can generate radicals from suitable precursors. acs.orgnih.gov For example, control experiments in some studies have shown that the reaction is quenched in the presence of radical scavengers like TEMPO, confirming a radical pathway. nih.gov

Propagation: Once a radical is formed, the propagation phase consists of a series of chain-carrying steps where the radical reacts with a stable molecule to generate a new radical, which continues the chain. scispace.com In the context of this compound, a typical propagation sequence for a radical cycloaddition would be:

Radical Addition: An initiating radical (R•) adds to the terminal carbon of the allyl group of this compound. This step is generally favored due to the formation of a more stable secondary radical.

Intramolecular Cyclization: The newly formed radical intermediate undergoes an intramolecular cyclization. This typically involves the radical center attacking the aromatic ring. In the case of N-allylbenzamides, this can lead to the formation of dihydroisoquinolinone structures. beilstein-journals.org The regiochemistry of this cyclization (i.e., whether it is a 5-exo or 6-endo cyclization) is a critical aspect.

Radical Regeneration/Transfer: The cyclized radical can then participate in a subsequent step that regenerates a radical capable of starting a new chain or transfers the radical to another species. In ATRC, this step often involves the abstraction of a halogen atom from the oxidized metal catalyst (e.g., Cu(II)Cl₂), thereby regenerating the active Cu(I) catalyst and forming the final product. preprints.org

A proposed mechanism for a cascade alkylarylation of a substituted N-allylbenzamide highlights these steps, where a radical generated from cyclohexane adds to the double bond, followed by an intramolecular cyclization onto the benzoyl group, and finally, a termination/regeneration step. beilstein-journals.orgbeilstein-journals.org

Termination: The chain reaction is terminated when two radical species react with each other to form a stable, non-radical product. scispace.com Termination steps are generally rare compared to propagation steps due to the low concentration of radical intermediates. Possible termination reactions include the combination of two carbon-centered radicals or the reaction of a carbon-centered radical with the initiating radical species.

Regioselectivity and Stereoselectivity Control in Radical Mechanisms

The utility of radical cyclizations in synthesis is heavily dependent on the ability to control the regioselectivity and stereoselectivity of the reaction.

Regioselectivity: In the radical cyclization of N-allylbenzamides, a key regiochemical consideration is the mode of cyclization. Generally, radical cyclizations follow Baldwin's rules, with 5-exo cyclizations often being kinetically favored over 6-endo cyclizations. However, the nature of the substrate and reaction conditions can influence this preference.

For instance, in the radical alkylarylation of N-allylbenzamides, the initial addition of an alkyl radical to the double bond is followed by an intramolecular cyclization. beilstein-journals.org Studies on related N-allylbenzamide systems have shown that substituents on the double bond play a crucial role. While a simple N-allylbenzamide might yield a complex mixture, introducing a methyl group on the C-C double bond can lead to smoother cyclization to the desired 4-alkyldihydroisoquinolin-1-one derivatives. beilstein-journals.org In some reactions of N-allylbenzamides, a lack of significant regioselectivity has been observed, leading to mixtures of products. beilstein-journals.orgbeilstein-journals.org For example, the reaction of N-methyl-N-(2-methylallyl)benzamide with methylcyclohexane (B89554) showed almost no regio- or stereoselectivity. beilstein-journals.orgnih.gov In contrast, substituent-controlled regioselective cyclizations of N-allylbenzamides have been achieved under photoinduced conditions, where N-allylbenzamides led to benzosultams, while N-(2-phenylallyl)benzamides gave sulfonamidylated oxazoline derivatives, highlighting the profound impact of the substituent on the reaction pathway. acs.orgnih.gov

The table below summarizes findings on the regioselectivity in radical cyclizations of N-allylbenzamide derivatives under specific conditions.

| Substrate | Radical Source/Conditions | Major Product Type | Regioselectivity | Reference |

| N-allylbenzamide | Cyclohexane, DTBP, 120 °C | Complex mixture | Low | beilstein-journals.org |

| N-(2-methylallyl)benzamide | Cyclohexane, DTBP, 120 °C | 4-Alkyldihydroisoquinolin-1-one | Favorable for cyclization | beilstein-journals.org |

| N-allylbenzamides | N-Sulfonylaminopyridinium salts, photoinduced | Benzosultam | High | acs.orgnih.gov |

| N-(2-phenylallyl)benzamides | N-Sulfonylaminopyridinium salts, photoinduced | Oxazoline derivative | High | acs.orgnih.gov |

| N-methyl-N-(2-methylallyl)benzamide | Methylcyclohexane, DTBP, 120 °C | Mixture of isomers | Low | beilstein-journals.orgnih.gov |

Stereoselectivity: The stereochemical outcome of radical cyclizations is often controlled by the transition state geometries. In the cyclization of N-substituted N-allyl amides, the stereoselectivity can be influenced by factors such as the substituents on the amide and the reaction temperature. For example, in copper-mediated ATRC of N-substituted N-allyl-trichloroacetamides, the diastereoselectivity of the resulting γ-lactams was found to be dependent on the N-substituent and the temperature, with lower temperatures generally leading to higher diastereoselectivity. scispace.com Theoretical studies on the 6-exo cyclization of α-carbamoyl radicals have suggested that these reactions proceed through boat-conformational transition states, and this model has shown excellent agreement with experimental observations of stereoselectivity. nih.gov

The table below presents data on stereoselectivity in related radical cyclization reactions.

| Substrate System | Reaction Type | Key Factor | Stereochemical Outcome | Reference |

| N-substituted N-allyl-trichloroacetamides | CuCl-mediated ATRC | Temperature | Higher diastereoselectivity at lower temperatures | scispace.com |

| Substituted N-(but-3-en-1-yl)-N-(tert-butyl)-2-iodoalkanamides | Iodine-atom-transfer radical cyclization | Substituent position | Predominant formation of specific diastereomers (e.g., 3,4-cis, 4,5-trans) | nih.gov |

Catalytic Systems and Methodologies in N Allyl 4 Methylbenzamide Chemistry

Electrochemical Catalysis for Green and Efficient Transformations

Electrochemical synthesis has emerged as a powerful and environmentally benign alternative to conventional reagent-based organic reactions. By using electricity as a traceless reagent, it minimizes waste and can often operate under mild conditions, providing access to highly reactive intermediates that would be difficult to generate otherwise.

The electrochemical generation of reactive species has been successfully applied to the intramolecular cyclization of N-allylamides, including N-Allyl-4-methylbenzamide, to produce substituted oxazolines. unl.pt One notable method involves the low-temperature anodic oxidation of diaryl disulfides (ArSSAr) to generate a cation pool of ArS(ArSSAr)⁺. unl.pt This highly reactive sulfur-based electrophile can then be reacted with N-allylamides to trigger an electrophilic cyclization. unl.pt

In a specific application of this method, the reaction of this compound with an electrochemically generated cation pool from p-fluorophenyl disulfide resulted in the formation of the corresponding 2-(p-tolyl)-5-((p-fluorophenylthio)methyl)-4,5-dihydrooxazoline with a 64% yield. unl.pt The methodology demonstrates broad applicability, with various substituted N-allylbenzamides and other N-allylamides undergoing successful cyclization to afford the desired oxazoline (B21484) products in moderate to good yields. unl.pt This exo-cyclization occurs exclusively, leading to the formation of five-membered rings. unl.pt

Further research has explored the electrochemical oxidative radical cascade cyclization of N-allylbenzamides with CF₃SO₂Na to synthesize trifluoromethylated oxazolines. nih.gov This process generates a CF₃ radical at the anode, which adds to the alkene of the N-allylbenzamide, initiating a cyclization cascade to form the final product. nih.gov

Table 1: Electrochemical Synthesis of Substituted Oxazolines from Various N-Allylamides unl.pt

| N-Allylamide Substrate | Product Yield |

| This compound | 64% |

| N-allyl-4-methoxybenzamide | 78% |

| N-allyl-4-chlorobenzamide | 75% |

| N-allylcyclohexanecarboxamide | 86% |

| N-allyloctanamide | 73% |

| N-allylcinnamamide | 72% |

The electrochemical synthesis involving N-allylamides can be performed using two primary approaches: the "in-situ" method and the "ex-cell" method. unl.pt In the in-situ approach, the electrolysis is carried out in the presence of the N-allylamide substrate. unl.pt In the ex-cell (or "cation pool") method, the reactive reagent, such as ArS(ArSSAr)⁺, is generated and accumulated electrochemically in the absence of the substrate. unl.ptresearchgate.net The electricity is then turned off, and the substrate is added to the solution containing the pre-formed reagent. unl.ptnih.gov

The ex-cell method offers several distinct advantages. A primary benefit is its ability to prevent the undesired electrochemical oxidation of the substrate or the final product, which is particularly useful for compounds that are sensitive to oxidation. unl.ptnih.gov By separating the electrochemical generation step from the chemical reaction step, the reaction conditions for each can be independently optimized, often leading to improved selectivity and yields. chemrxiv.org This approach expands the scope of compatible substrates, allowing for the use of molecules with electron-rich functionalities that would otherwise be degraded at the electrode surface. nih.gov The ex-cell method avoids competing oxidation of the nucleophile, a common issue in in-situ setups. researchgate.net This greater control makes the ex-cell approach more flexible and versatile for complex syntheses. nih.gov

Application of Electrochemically Generated Reagents in Cyclization.

Transition-Metal Catalysis in Allylic Functionalization

Transition-metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for the selective functionalization of molecules like this compound. Catalysts based on cobalt, nickel, and calcium have been developed to mediate specific transformations of the amide and its allylic group.

Cobalt complexes featuring pincer ligands have gained prominence as effective catalysts due to their high stability and tunable reactivity. unl.pt A neutral PCNHCP cobalt(I) pincer complex, [(PCNHCP)CoCH₃], has been identified as a highly effective and universal catalyst for the selective isomerization of N-allylic compounds, including allylamides. acs.orgresearchgate.net This transformation represents a key type of allylic functionalization, converting terminal alkenes into more substituted internal alkenes (enamides), which are valuable synthetic intermediates. acs.org

The reaction proceeds readily at temperatures between 80–90 °C and is compatible with a wide array of functional groups. acs.orgresearchgate.net The catalytic cycle is proposed to proceed via a π-allyl mechanism. acs.orgresearchgate.net While a specific study on this compound was not detailed, the system's broad applicability to various N-allylamides demonstrates its potential for this substrate. acs.org The use of such earth-abundant metal catalysts provides a sustainable alternative to precious metal systems (e.g., Pd, Ru, Ir) traditionally used for these transformations. unl.ptacs.org

Table 2: Isomerization of N-Allylic Substrates using a PCNHCP Cobalt(I) Pincer Catalyst acs.org

| Substrate | Catalyst Loading | Temperature | Time (h) | Yield |

| N,N-dibenzylallylamine | 5 mol % | 80 °C | 6 | >95% |

| N-allyl morpholine | 2 mol % | 80 °C | 24 | >95% |

| N-allyl-N-methylaniline | 5 mol % | 90 °C | 16 | >95% |

| N-allyl-2-pyrrolidinone | 5 mol % | 90 °C | 16 | 90% |

| N-allyl-ε-caprolactam | 5 mol % | 90 °C | 16 | 92% |

Nickel-based catalysts have been successfully employed for the atom-economical isomerization of N-allylamides to their corresponding enamides. acs.orgresearchgate.net This reaction provides direct access to enamides, which are versatile building blocks in organic synthesis. researchgate.net A simple and inexpensive system using tetrakis(triphenylphosphine)nickel(0), Ni(PPh₃)₄, has been shown to effectively catalyze this transformation under mild conditions. researchgate.net

The reaction mechanism for the nickel-catalyzed isomerization of N-allylamides has been studied in detail using this compound as a model substrate through density functional theory (DFT) calculations. These studies investigated the C-H bond activation, isomerization, and reductive elimination steps. The calculations revealed that a π-allyl mechanism is kinetically preferred over a σ-allyl mechanism for the isomerization step. The steric repulsion between the substituents on the substrate and the phenyl groups of the phosphine (B1218219) ligand in the rate-determining transition states influences the E/Z selectivity of the resulting enamide. Isotopic labeling experiments confirmed that the reaction proceeds via an intramolecular hydrogen transfer process. acs.orgresearchgate.net

The reduction of the robust amide functional group is a fundamental transformation in organic chemistry, typically requiring harsh reducing agents. Recent advancements have introduced catalytic methods using earth-abundant metals like calcium. An accessible calcium complex, Ca(CH₂C₆H₄NMe₂-o)₂(THF)₂, when combined with pinacolborane (HBpin), serves as a highly active catalyst system for the reduction of primary, secondary, and tertiary amides to their corresponding amines.

This protocol demonstrates good tolerance for various functional groups and heteroatoms, making it a potentially valuable method for the reduction of substrates like this compound without affecting the allyl group. The active species in this transformation is believed to be a calcium hydride, which is generated in situ. This catalytic hydroboration method represents a more effective and safer procedure for amide deoxygenation compared to traditional stoichiometric reductions or catalytic methods that require harsh conditions.

Nickel-Based Catalytic Systems for Alkene Isomerization.

Organocatalysis and Metal-Free Approaches

In the pursuit of more sustainable and cost-effective synthetic routes, metal-free and organocatalytic methodologies have emerged as powerful alternatives to transition-metal-catalyzed reactions. These approaches circumvent the use of expensive, toxic, and potentially contaminating metal catalysts. Research into the chemistry of this compound and related structures has led to the development of innovative metal-free cyclization strategies, primarily involving radical pathways and the use of simple, readily available reagents.

One notable metal-free approach involves the cascade functionalization of N-substituted allylbenzamides through the cleavage of unactivated C(sp³)–H bonds. beilstein-journals.orgbeilstein-journals.org In these reactions, an initiator such as di-tert-butyl peroxide (DTBP) is used to generate alkyl radicals from simple alkanes. These radicals then add to the double bond of the N-allylbenzamide substrate, initiating an intramolecular cyclization to yield 4-alkyl-substituted dihydroisoquinolin-1(2H)-one derivatives. beilstein-journals.orgbeilstein-journals.org This method demonstrates a high degree of atom economy and allows for the formation of complex heterocyclic structures from simple precursors without the need for a metal catalyst. A similar strategy has been employed for the hydroxyalkylation-initiated radical cyclization of N-allylbenzamides, using alcohols as the radical source to form 4-(hydroxyalkyl)-3,4-dihydroisoquinolin-1(2H)-ones. uni-rostock.de

Another significant metal-free methodology is the halocyclization of N-allylamides. A particularly effective system utilizes oxone, an inexpensive and environmentally benign inorganic oxidant, in combination with potassium halides (KX) to achieve the synthesis of 5-halomethyl-2-oxazolines. sioc-journal.cn In this process, hypoiodous acid is proposed to be generated in situ from the reaction between oxone and potassium iodide. This species then participates in the cyclization of the N-allylamide. sioc-journal.cn This transformation has been successfully applied to this compound, demonstrating the protocol's utility. sioc-journal.cn The reaction is scalable, and by varying the potassium halide, different halogenated oxazolines can be accessed. sioc-journal.cn For instance, using potassium bromide (KBr) or potassium chloride (KCl) with this compound as the substrate yielded the corresponding 5-bromo- and 5-chloro-methyl-2-oxazolines. sioc-journal.cn

Further expanding the toolkit of metal-free oxidative cyclizations, electrochemical methods have been developed. These techniques use electricity as a "traceless" oxidant to drive reactions, often mediated by a catalytic amount of a recyclable reagent. One such protocol facilitates the oxidative cyclization of N-allylic amides to dihydrooxazoles using in situ generated hypervalent iodine species, thereby avoiding the use of stoichiometric chemical oxidants and reducing chemical waste. researchgate.net

The following table summarizes the research findings for the metal-free halocyclization of this compound to form various 5-halomethyl-2-oxazoline derivatives. sioc-journal.cn

| Halogen Source | Reagents | Solvent System | Temperature (°C) | Time (h) | Product | Yield (%) |

| KI | Oxone | CH₃CN/H₂O | 0 | 4 | 5-(Iodomethyl)-2-(p-tolyl)oxazoline | 90.6 |

| KBr | Oxone | CH₃CN/H₂O | 0 | 4 | 5-(Bromomethyl)-2-(p-tolyl)oxazoline | 81.3 |

| KCl | Oxone | CH₃CN/H₂O | 0 | 4 | 5-(Chloromethyl)-2-(p-tolyl)oxazoline | 55.8 |

Spectroscopic and Structural Characterization Methodologies for N Allyl 4 Methylbenzamide and Its Products

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of N-Allyl-4-methylbenzamide and its related products. It provides detailed information about the chemical environment of individual atoms.

¹H NMR and ¹³C NMR Applications for Amide and Alkene Protons/Carbons

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in identifying the key structural features of this compound. The chemical shifts (δ) of the protons and carbons are indicative of their local electronic environment.

In the ¹H NMR spectrum of this compound, distinct signals are observed for the different types of protons present in the molecule. The aromatic protons of the 4-methylbenzoyl group typically appear as doublets in the downfield region, a characteristic of para-substituted benzene (B151609) rings. For instance, in a related compound, 4-methyl-N-(2,2-dimethylpent-4-enyl)benzamide, the aromatic protons are observed as doublets at δ 7.65 and 7.24 ppm. amazonaws.com The methyl group protons on the benzene ring typically resonate as a singlet around δ 2.40 ppm. amazonaws.com

The protons of the allyl group exhibit characteristic signals. The methine proton (-CH=) of the alkene group typically appears as a multiplet, while the terminal methylene (B1212753) protons (=CH₂) show distinct signals, often as multiplets or doublets of doublets, due to their different chemical environments (cis and trans to the methine proton). The methylene protons adjacent to the nitrogen atom (-NH-CH₂-) are also observed, with their chemical shift influenced by the adjacent amide functionality. For example, in N-((1-allylcyclohexyl)methyl)-4-methylbenzamide, the protons of the allyl group appear as a multiplet between δ 5.9-6.0 ppm for the methine proton and δ 5.1-5.2 ppm for the terminal methylene protons. amazonaws.com The amide proton (N-H) signal is often broad and its chemical shift can vary depending on the solvent and concentration. amazonaws.com

¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. The carbonyl carbon of the amide group is a key diagnostic signal, typically appearing significantly downfield. For N-((1-allylcyclohexyl)methyl)-4-methylbenzamide, the amide carbonyl carbon resonates at δ 167.3 ppm. amazonaws.com The carbons of the aromatic ring show signals in the aromatic region (typically δ 120-145 ppm), with the carbon attached to the methyl group and the carbon of the carbonyl group having distinct chemical shifts. The methyl carbon appears at a much higher field, around δ 21.5 ppm. amazonaws.com The alkene carbons of the allyl group are also readily identified, with the internal carbon appearing at a lower field than the terminal carbon. For N-((1-allylcyclohexyl)methyl)-4-methylbenzamide, the alkene carbons are observed at δ 135.3 ppm (-CH=) and δ 117.4 ppm (=CH₂). amazonaws.com The methylene carbon adjacent to the nitrogen is typically found in the range of δ 40-50 ppm. amazonaws.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound and Related Structures

| Functional Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Aromatic Protons | 7.2-7.8 | 126-142 |

| Alkene Methine (-CH=) | 5.8-6.0 | 132-136 |

| Alkene Methylene (=CH₂) | 5.0-5.2 | 117-118 |

| Amide N-H | 5.6-6.2 (broad) | - |

| Methylene (N-CH₂) | 3.3-4.2 | 46-47 |

| Methyl (Ar-CH₃) | 2.3-2.4 | ~21 |

| Amide Carbonyl (C=O) | - | ~167 |

| Note: Chemical shifts are approximate and can vary based on the specific derivative and solvent used. Data compiled from representative compounds. amazonaws.com |

Advanced NMR Techniques for Stereochemical Assignments

For more complex derivatives of this compound, particularly those with stereocenters, advanced NMR techniques are indispensable for determining their three-dimensional structure. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can establish through-space proximity between protons, which is crucial for assigning relative stereochemistry. researchgate.net For instance, in cyclic derivatives, NOESY can help determine the cis or trans relationship of substituents on a ring.

Furthermore, coupling constants (J values) obtained from high-resolution ¹H NMR spectra provide valuable information about the dihedral angles between adjacent protons, which can be used to deduce the conformation of the molecule. ipb.pt In cases where complex spin systems are present, two-dimensional techniques like Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are employed to map the connectivity between protons and carbons, aiding in the unambiguous assignment of all signals in the spectra. mdpi-res.com

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of this compound and to gain structural information through the analysis of its fragmentation patterns. libretexts.org Upon ionization, the molecule forms a molecular ion (M⁺), the mass-to-charge ratio (m/z) of which corresponds to the molecular weight of the compound (175.23 g/mol for this compound). hoffmanchemicals.com

The fragmentation of the molecular ion provides a unique fingerprint that can confirm the structure. Common fragmentation pathways for amides include cleavage of the bond between the carbonyl group and the nitrogen atom (α-cleavage). libretexts.orgmiamioh.edu For this compound, this would lead to the formation of the 4-methylbenzoyl cation (m/z 119) and an allyl amine radical. Another characteristic fragmentation is the cleavage of the C-N bond, which can also be observed. nih.gov The presence of the allyl group can lead to the loss of an allyl radical (C₃H₅•), resulting in a fragment ion. The analysis of these fragment ions helps to piece together the structure of the original molecule. High-resolution mass spectrometry (HRMS) can provide the exact mass of the ions, which allows for the determination of the elemental composition of the molecule and its fragments. mdpi-res.com

Infrared (IR) Spectroscopy for Functional Group Verification

Infrared (IR) spectroscopy is a rapid and effective method for confirming the presence of key functional groups in this compound. masterorganicchemistry.com The IR spectrum shows absorption bands at specific frequencies (expressed as wavenumbers, cm⁻¹) corresponding to the vibrations of different bonds within the molecule. pressbooks.pub

The most prominent and diagnostic absorption bands for this compound include:

N-H Stretch: A moderate to sharp absorption band is typically observed in the region of 3200-3600 cm⁻¹ for the N-H stretching vibration of the secondary amide. core.ac.uk

C=O Stretch (Amide I band): A strong, sharp absorption band is expected in the range of 1630-1680 cm⁻¹ for the carbonyl stretching vibration. pressbooks.pub This is one of the most characteristic peaks in the spectrum of an amide.

C-H Stretches: Absorptions for the aromatic C-H stretches appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the allyl and methyl groups are found just below 3000 cm⁻¹. copbela.org

C=C Stretch: The stretching vibration of the alkene C=C bond typically gives rise to a weak to medium absorption band around 1640-1680 cm⁻¹. athabascau.ca

Aromatic C=C Stretches: The breathing vibrations of the aromatic ring usually result in two or more sharp bands in the 1450-1600 cm⁻¹ region. copbela.org

The absence or presence of these characteristic bands provides strong evidence for the successful synthesis and purity of this compound.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| Amide (N-H) | Stretch | 3200-3600 | Medium |

| Carbonyl (C=O) | Stretch | 1630-1680 | Strong |

| Aromatic C-H | Stretch | >3000 | Medium-Weak |

| Aliphatic C-H | Stretch | <3000 | Medium |

| Alkene (C=C) | Stretch | 1640-1680 | Weak-Medium |

| Aromatic Ring | C=C Stretches | 1450-1600 | Medium-Sharp |

| Note: These are typical ranges and the exact positions can be influenced by the molecular environment. pressbooks.pubcore.ac.ukcopbela.orgathabascau.ca |

X-ray Diffraction for Solid-State Structure Determination of this compound Derivatives

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. unimi.it This technique can be applied to crystalline derivatives of this compound to obtain detailed structural information, including bond lengths, bond angles, and torsional angles. mit.edu

Computational Chemistry Approaches to N Allyl 4 Methylbenzamide Research

Density Functional Theory (DFT) Studies on Reaction Pathways and Energy Profiles

Density Functional Theory (DFT) is a powerful computational method used to investigate the mechanisms of chemical reactions. It has been instrumental in studying the isomerization of N-allylamides, such as N-Allyl-4-methylbenzamide, into N-propenylamides.

Detailed DFT studies have been conducted on the nickel-catalyzed isomerization of this compound. jlu.edu.cn These studies calculate the energy profiles for the key steps of the reaction: C-H bond activation, isomerization, and reductive elimination. Researchers have compared different potential catalysts and mechanisms to determine the most favorable pathway. For instance, calculations showed that a Ni(PPh3)2 catalyst is more active than a Ni(PPh3) catalyst. jlu.edu.cn

Two primary mechanisms for the isomerization step have been investigated: the π-allyl mechanism and the σ-allyl mechanism. By calculating the free energy profiles for both pathways, studies have found that the π-allyl mechanism is kinetically preferred over the σ-allyl mechanism. jlu.edu.cn The energy profiles map the relative free energies of reactants, intermediates, transition states, and products. For the reaction starting with a Ni(PPh3)2 catalyst and this compound, the rate-determining energy barrier to produce the E isomer was calculated to be 141.8 kJ/mol, which is very close to the 141.1 kJ/mol barrier for the Z isomer. jlu.edu.cn This computational finding aligns well with experimental results that show an E/Z product ratio of 56/44. jlu.edu.cn

In contrast, when Pd(PPh3)2 was modeled as the catalyst, the rate-determining energy barriers for the formation of both E and Z isomers were found to be significantly higher, exceeding 175 kJ/mol. jlu.edu.cn This theoretical result correctly predicts the experimental observation that palladium catalysts like Pd(PPh3)4 show no reactivity for this specific transformation. jlu.edu.cn

| Species | Description | Relative Free Energy (kJ/mol) |

|---|---|---|

| 1Ni + this compound | Reactants | 0.0 |

| Rate-Determining Barrier (E isomer) | Highest energy point on the path to the E product | 141.8 |

| Rate-Determining Barrier (Z isomer) | Highest energy point on the path to the Z product | 141.1 |

| Rate-Determining Barrier (Pd-catalyzed) | Highest energy point using a Palladium catalyst | >175.0 |

Theoretical Investigations of Electronic Structure and Reactivity

Computational studies on related cobalt-catalyzed C-H allylation reactions of benzamides further highlight the importance of electronic effects. ehu.es DFT calculations have shown that the reactivity of substituted aromatic amides is more significantly influenced by electronic effects than by steric effects. ehu.es The presence of electron-releasing groups on the aromatic ring was found to favor the reaction by reducing the activation barrier of the rate-determining C-H activation step, a finding that is in good agreement with experimental observations. ehu.es These investigations demonstrate how computational analysis of electronic structure can successfully predict and rationalize reactivity patterns.

Molecular Modeling and Mechanistic Prediction for Novel Transformations

Molecular modeling and mechanistic prediction are crucial for the discovery and optimization of new chemical reactions. Computational methods allow chemists to explore hypothetical reaction pathways and predict their feasibility before attempting them in the lab.

For example, in the development of oxidative cyclization reactions of N-allylamides, computational modeling can be used to understand the mechanism and guide the choice of reagents and conditions. acs.orgresearchgate.net Studies on the electrochemical oxidative cyclization of N-allylbenzamide, mediated by hypervalent iodine species, have utilized computational insights to refine the process. acs.org

Furthermore, DFT calculations have been employed to shed light on the mechanistic pathways of Cp*Co(III)-catalyzed C-H allylation of arenes with allyl aryl ethers. ehu.es These calculations can map out the entire catalytic cycle, identifying key steps such as C-H activation, ligand exchange, migratory insertion, and protodemetalation. ehu.es By modeling the reaction of a substrate like N-methyl benzamide (B126), researchers can predict that the C-H activation step is typically rate-limiting. ehu.es However, these models can also predict when other steps, such as migratory insertion, might become rate-limiting due to factors like steric strain, potentially preventing the reaction altogether. ehu.es This predictive power is invaluable for designing new synthetic strategies and understanding the limitations of a given catalytic system.

Analysis of Transition States and Intermediates Using Computational Methods

The detailed analysis of transition states (TS) and intermediates is a cornerstone of mechanistic chemistry, and computational methods provide the means to characterize these fleeting structures. In the DFT study of the nickel-catalyzed isomerization of this compound, researchers identified the structures and energies of the rate-determining intermediates and transition states. jlu.edu.cn

The calculations revealed that the relative energies of the transition states leading to the E and Z isomers are very similar, which explains the low stereoselectivity observed experimentally. jlu.edu.cn Furthermore, the analysis of the transition state geometries provided a structural basis for understanding selectivity. For instance, the E/Z selectivity in reactions involving substituted reactants was found to be influenced by the steric repulsion between the substituents and the phenyl groups of the PPh3 ligands in the respective transition states. jlu.edu.cn By examining these structures, chemists can understand how subtle changes in the substrate or catalyst can influence the outcome of the reaction.

| Species Type | Description | Significance |

|---|---|---|

| π-allyl complex | Key intermediate | Calculated to be part of the kinetically preferred reaction pathway. |

| σ-allyl complex | Alternative intermediate | Calculated to be part of a higher-energy, less favorable pathway. |

| TS34aM | Transition State | Identified as the rate-determining transition state for product formation. |

| Intermediate 2M | Intermediate | Identified as the rate-determining intermediate leading to the key transition state. |

These computational analyses, combining energetic data with structural insights, provide a comprehensive picture of the reaction mechanism at a level of detail that is often inaccessible through experimental methods alone. jlu.edu.cnresearchgate.net

Advanced Derivatives and Analogues of N Allyl 4 Methylbenzamide

Synthesis and Reactivity of Substituted N-Allylbenzamides with Varying Aromatic Ring Substituents

The synthesis and reactivity of N-allylbenzamides are significantly influenced by the nature of substituents on the aromatic ring. Research into the metal-free, radical-initiated cyclization of N-allylbenzamides to form 4-alkyl-substituted dihydroisoquinolin-1(2H)-ones demonstrates that a range of electronic effects on the benzoyl moiety are tolerated. beilstein-journals.orgbeilstein-journals.org

In a cascade reaction involving the functionalization of unactivated C(sp³)–H bonds and subsequent intramolecular cyclization, various substituted N-(2-methylallyl)benzamides were reacted with cyclohexane (B81311). beilstein-journals.org The electronic nature of the substituent on the aromatic ring was found to have a moderate effect on the reaction's efficiency. Substrates with both electron-donating groups (e.g., methyl, methoxy) and electron-withdrawing groups (e.g., halo, trifluoromethyl) on the aromatic ring successfully yielded the desired cyclized products. beilstein-journals.org For instance, substituents such as methyl, methoxy, chloro, bromo, and even phenyl groups are generally well-tolerated in such transformations. beilstein-journals.org However, disubstituted aromatic rings have been noted to result in lower yields. beilstein-journals.org

The influence of these substituents can be attributed to their inductive and resonance effects, which alter the electron density of the aromatic ring and the adjacent amide functionality. libretexts.org Electron-donating groups can increase the nucleophilicity of the aromatic ring, potentially influencing the rate and outcome of certain reactions, while electron-withdrawing groups decrease it. libretexts.orgmsu.edu

Table 1: Effect of Aromatic Ring Substituents on the Yield of 4-Cyclohexyldihydroisoquinolin-1(2H)-one Derivatives

| N-Substituent | Aromatic Ring Substituent (R) | Product | Yield (%) | Source |

| Methyl | 4-Me | 5ba | 65 | beilstein-journals.org |

| Methyl | 4-OMe | 5ca | 58 | beilstein-journals.org |

| Methyl | 4-F | 5da | 55 | beilstein-journals.org |

| Methyl | 4-Cl | 5ea | 61 | beilstein-journals.org |

| Methyl | 4-CF₃ | 5fa | 31 | beilstein-journals.org |

| Methyl | 3,5-di-Me | 5ga | 41 | beilstein-journals.org |

This data illustrates that while the reaction proceeds with a variety of substituents, the yields can vary, with strongly deactivating groups like trifluoromethyl leading to lower efficiency. beilstein-journals.org

Functionalization of the Allylic Moiety in N-Allyl-4-methylbenzamide

The allylic double bond in this compound is a key site for chemical modification, enabling the synthesis of a diverse range of functionalized molecules. One of the most significant transformations is the isomerization of the allyl group to form enamides. Enamides are valuable synthetic intermediates and are present in various bioactive compounds. researchgate.net

Transition-metal catalysis provides a highly efficient and atom-economical route for this isomerization. acs.org For example, a neutral cobalt(I) pincer complex has been shown to effectively catalyze the isomerization of N-allylamides to the corresponding enamides with high stereoselectivity. acs.org This reaction is compatible with a wide array of functional groups on the benzamide (B126) portion. acs.org Similarly, ruthenium-based catalysts have been employed for the isomerization of N-allyl amides to generate geometrically defined Z-enamides with exceptional selectivity. researchgate.net

Another important method for functionalizing the allyl group is through palladium-catalyzed reactions. The Tsuji-Trost allylation, a palladium-catalyzed enantioselective reaction, can be used to form new carbon-carbon bonds at the allylic position, providing access to chiral α-allyl quaternary amino acids from azlactone allyl enol carbonates. researchgate.net This highlights the potential for introducing complex and stereochemically defined fragments onto the allylic scaffold.

Table 2: Cobalt-Catalyzed Isomerization of N-Allyl-N-methylbenzamides

| Aromatic Ring Substituent | Product | Yield (%) | E/Z Ratio | Source |

| H | 6a | >98 | 20.2:1 | acs.org |

| 4-Me | 6b | >98 | 21.4:1 | acs.org |

| 4-OMe | 6c | >98 | 20.3:1 | acs.org |

| 4-NMe₂ | 6d | >98 | 20.1:1 | acs.org |

| 4-CN | 6e | >98 | 20.5:1 | acs.org |

| 4-CF₃ | 6f | >98 | 20.6:1 | acs.org |

These findings demonstrate the high efficiency and selectivity achievable in the functionalization of the allylic moiety through isomerization. acs.org

N-Substituted Benzamide Analogues (e.g., N-Allyl-N-methylbenzamide) and Their Comparative Reactivity

Modification of the substituent on the amide nitrogen atom provides another avenue for creating analogues of this compound with distinct reactivity profiles. The size and nature of the N-substituent can exert significant steric and electronic effects on reaction outcomes.

In the radical cyclization reaction to form dihydroisoquinolin-1(2H)-ones, the substituent on the nitrogen atom plays a crucial role. beilstein-journals.orgbeilstein-journals.org While N-methyl, N-ethyl, and N-benzyl substituted allylbenzamides provide the cyclized product in comparable yields, bulkier groups can lead to a decrease in reaction efficiency. beilstein-journals.orgbeilstein-journals.org For instance, employing an N-phenyl group on the substrate resulted in a dramatically lower yield of the desired product. beilstein-journals.org Conversely, when a substrate lacking any substituent on the nitrogen (N-H) was used, the reaction did not lead to cyclization, instead yielding the alkylation product of the double bond. beilstein-journals.org

In the context of cobalt-catalyzed isomerization, varying the N-substituent also impacts the reaction. acs.org Modifying the N-methyl group to larger substituents like N-benzyl, N-phenyl, or N-cyclohexyl still affords the corresponding enamides in good yields and with moderate to excellent E-stereoselectivity. acs.org This indicates that the catalytic system is robust and tolerates steric hindrance at the nitrogen atom. acs.org

Table 3: Comparative Reactivity of N-Substituted N-Allylbenzamides

| Reaction Type | N-Substituent | Key Observation | Source |

| Radical Cyclization | Methyl | Good yield (5aa) | beilstein-journals.org |

| Radical Cyclization | Ethyl | Similar yield to N-methyl | beilstein-journals.org |

| Radical Cyclization | Isopropyl | Similar yield to N-methyl | beilstein-journals.org |

| Radical Cyclization | Benzyl | Similar yield to N-methyl | beilstein-journals.org |

| Radical Cyclization | Phenyl | Dramatically lower yield | beilstein-journals.org |

| Radical Cyclization | Hydrogen | No cyclization, yields addition product | beilstein-journals.org |

| Co-catalyzed Isomerization | Benzyl | Good yield (94%), E/Z = 6:1 | acs.org |